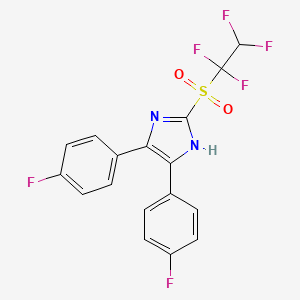

Tiflamizole

Description

Structure

3D Structure

Properties

CAS No. |

62894-89-7 |

|---|---|

Molecular Formula |

C17H10F6N2O2S |

Molecular Weight |

420.3 g/mol |

IUPAC Name |

4,5-bis(4-fluorophenyl)-2-(1,1,2,2-tetrafluoroethylsulfonyl)-1H-imidazole |

InChI |

InChI=1S/C17H10F6N2O2S/c18-11-5-1-9(2-6-11)13-14(10-3-7-12(19)8-4-10)25-16(24-13)28(26,27)17(22,23)15(20)21/h1-8,15H,(H,24,25) |

InChI Key |

XUOAKFNMJMYKBY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=C(N=C(N2)S(=O)(=O)C(C(F)F)(F)F)C3=CC=C(C=C3)F)F |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=C(N2)S(=O)(=O)C(C(F)F)(F)F)C3=CC=C(C=C3)F)F |

Other CAS No. |

62894-89-7 |

Synonyms |

4,5-bis(4-fluorophenyl)-2-((1,1,2,2-tetrafluoroethyl)sulfonyl)-1H-imidazole tiflamizole |

Origin of Product |

United States |

Mechanistic Investigations of Tiflamizole S Biological Actions

Molecular and Cellular Targets of Tiflamizole

Specific studies comprehensively identifying the molecular and cellular targets of this compound are not described in the available literature. While it is classified as a non-steroidal anti-inflammatory drug (NSAID), a detailed profile of its specific targets beyond this general classification is not available.

Enzyme Inhibition and Activation by this compound

Detailed research findings on the broad-spectrum enzyme inhibition and activation profile of this compound are not available in the public domain.

Cyclooxygenase Inhibition by this compound (e.g., COX-1, COX-2 selectivity studies in in vitro assays)

No specific in vitro assay data detailing the inhibitory concentration (IC50) of this compound against Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes could be located. Therefore, a quantitative analysis of its COX-1/COX-2 selectivity is not possible.

The general mechanism for NSAIDs involves the inhibition of COX enzymes, which are responsible for converting arachidonic acid into prostaglandins (B1171923). ijpda.org COX-1 is a constitutively expressed enzyme involved in housekeeping functions, such as protecting the gastric mucosa, while COX-2 is an inducible enzyme primarily found at sites of inflammation. medcentral.commdpi.com The therapeutic anti-inflammatory effects of NSAIDs are attributed to COX-2 inhibition, whereas adverse effects like gastrointestinal issues are linked to COX-1 inhibition. medcentral.comnih.gov Various NSAIDs exhibit different degrees of selectivity for COX-1 and COX-2. nih.gov However, specific data quantifying this selectivity for this compound is not available.

Influence on Arachidonic Acid Metabolic Pathways by this compound

The metabolism of arachidonic acid is a complex cascade that produces various bioactive lipids, including prostaglandins and leukotrienes, through pathways involving enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). nih.govmdpi.comyoutube.com As an NSAID, this compound is presumed to influence this pathway by inhibiting COX enzymes. ijpda.org However, specific studies detailing its broader influence on the various branches of the arachidonic acid metabolic pathway, beyond general COX inhibition, have not been identified.

This compound's Interaction with Other Inflammatory Enzymes (e.g., Lipoxygenases)

There is no available research data describing the interaction or inhibitory activity of this compound with lipoxygenase (LOX) enzymes. Some anti-inflammatory compounds, including certain thiazole (B1198619) derivatives, have been investigated for dual inhibition of COX and LOX pathways, but no such studies were found for this compound specifically. mdpi.comnih.gov

Modulation of Proteases and Other Enzymes by this compound

No scientific literature was found to suggest that this compound acts as a modulator of proteases or other enzyme classes outside of the cyclooxygenases. Protease modulators are compounds that can inhibit or activate proteases, enzymes involved in processes like immune response and inflammation, but there is no evidence to connect this compound to this mode of action. patsnap.com

Receptor Binding and Modulation Studies of this compound (e.g., Thromboxane (B8750289) receptor)

No studies detailing the binding affinity or modulatory effects of this compound on the thromboxane receptor (TP) were identified. The thromboxane receptor is activated by thromboxane A2, a product of the COX pathway, and is involved in processes like platelet aggregation and vasoconstriction. wikipedia.orgnih.gov While the activity of this compound on the COX pathway would indirectly affect the production of thromboxane A2, there is no evidence of its direct interaction with the receptor itself.

Intracellular Signaling Pathways Modulated by this compound

The modulation of intracellular signaling pathways is a hallmark of biologically active compounds. These pathways, including the MAPK, GPCR, and other inflammatory cascades, are critical for cellular responses to external stimuli. However, specific investigations into the effects of this compound on these systems are not extensively documented.

This compound's Influence on MAPK Pathways (e.g., p38 MAPK)

Mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis. The p38 MAPK subfamily, in particular, is strongly activated by environmental stress and inflammatory cytokines, playing a key role in controlling apoptosis and the release of inflammatory mediators. Inhibition of the p38 MAPK pathway is a strategy for modulating inflammatory responses. selleckchem.com

This compound is a substituted imidazole (B134444) compound. Other novel imidazole derivatives have been synthesized and investigated as potential inhibitors of p38 MAPK for their anti-inflammatory properties. nih.govnih.govcaymanchem.com For instance, the imidazole derivative SB 239063 has been shown to be a potent p38 MAPK inhibitor that reduces the production of inflammatory cytokines in both in vivo and in vitro models. nih.gov Despite the investigation of other imidazole-based structures as p38 MAPK inhibitors, specific studies detailing the direct influence of this compound on the MAPK pathway or its isoforms are not present in the available scientific literature.

Modulation of G-Protein Coupled Receptor (GPCR) Signaling by this compound

G-protein coupled receptors (GPCRs) constitute a large family of transmembrane proteins that are integral to numerous physiological processes by transducing extracellular signals into intracellular responses. nlab.plnih.gov These receptors are involved in a vast array of functions and are significant targets for drug discovery. nih.gov In fungi, GPCRs are essential for coordinating cell transport, metabolism, and growth in response to environmental cues. frontiersin.org The signaling process involves the activation of heterotrimeric G proteins, which in turn modulate downstream effectors. nih.govfrontiersin.org

While GPCRs are a major area of pharmacological research, there is no specific data from available studies to indicate that this compound directly modulates GPCR signaling pathways or binds to any specific G-protein coupled receptors.

Effects of this compound on Other Inflammatory and Survival Signaling Cascades (e.g., NF-κB, JAK/STAT where related to preclinical models)

Beyond the MAPK pathway, other signaling cascades are fundamental to inflammation and cell survival. The Nuclear Factor-kappa B (NF-κB) pathway is a critical mediator of inflammatory responses, and its activation is regulated by the IκB kinase (IKK) complex. nih.govresearchgate.net The NF-κB signaling cascade can be triggered by various inflammatory and infectious molecules. nih.gov

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling system that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and activity in the cell. There is substantial evidence that the JAK/STAT pathway plays a significant role in immune responses. nih.gov For example, the drug Tofacitinib is known to suppress multiple JAK-STAT pathways in vivo. nih.gov

Currently, there is a lack of specific preclinical research in the scientific literature that defines the effects of this compound on either the NF-κB or the JAK/STAT signaling cascades.

Transcriptomic and Proteomic Effects of this compound in Research Models (where applicable in non-human systems)

Transcriptomic and proteomic analyses are powerful tools for understanding the global cellular responses to a chemical compound. These approaches provide broad insights into changes in gene expression and protein abundance, respectively.

Gene Expression Profiling in Response to this compound Treatment In Vitro

Gene expression profiling, often conducted using microarray or RNA-sequencing technologies, allows for the simultaneous measurement of the expression levels of thousands of genes to create a global picture of cellular function. firstwordpharma.comyoutube.com Studies on other azole antifungal agents, such as fluconazole (B54011), have utilized this approach to understand mechanisms of action and resistance. In Candida albicans, for example, fluconazole exposure leads to differential expression in a significant portion of the genome, particularly upregulating genes related to ergosterol (B1671047) biosynthesis and stress responses, while downregulating genes involved in protein and DNA synthesis. nih.govnih.gov

Despite the application of these techniques to other azole compounds, specific in vitro studies profiling the global gene expression changes in response to this compound treatment are not available in the reviewed literature.

Table 1: Gene Categories Affected by Azole Antifungal Treatment in Candida albicans (Illustrative Example) Note: This table is based on findings for azoles like fluconazole and does not represent specific data for this compound.

| Functional Category | General Response to Azole Treatment | Reference |

| Ergosterol Biosynthesis | Upregulation | nih.govnih.gov |

| Stress Response | Upregulation | nih.gov |

| Protein Synthesis | Downregulation | nih.gov |

| DNA Synthesis/Repair | Downregulation | nih.gov |

| Transport | Downregulation | nih.gov |

Protein Abundance and Post-Translational Modification Studies with this compound

Proteomics extends the analysis from the transcript level to the protein level, investigating changes in protein abundance, localization, and activity. nih.govnih.gov A critical aspect of proteomic analysis is the study of post-translational modifications (PTMs), such as phosphorylation, acetylation, and ubiquitination, which dynamically regulate protein function and cellular signaling. nih.govnih.govmdpi.commdpi.com Mass spectrometry-based proteomic workflows, including PTM-specific enrichment techniques, are used to identify and quantify these modifications on a large scale. youtube.com

Research detailing the effects of this compound on the proteome or its influence on post-translational modifications in any non-human research model is not documented in the available scientific literature.

Subcellular Localization and Distribution of this compound in In Vitro Systems

Detailed studies specifically tracking the subcellular localization and distribution of this compound within in vitro systems are not extensively documented in publicly available research. However, insights into its likely intracellular distribution can be inferred from the known subcellular locations of its primary pharmacological targets, the enzymes involved in the arachidonic acid (AA) metabolic pathway. This compound, as a nonsteroidal anti-inflammatory drug (NSAID), is understood to exert its effects by modulating the activity of these enzymes.

The synthesis of prostaglandins and other eicosanoids begins with the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. youtube.comresearchgate.net This initial step makes arachidonic acid available for two major enzymatic pathways: the cyclooxygenase (COX) and the lipoxygenase (LOX) pathways. creative-proteomics.comnih.govfrontiersin.org

The enzymes of the COX pathway, COX-1 and COX-2, which are key targets for many NSAIDs, have been localized to the endoplasmic reticulum and the nuclear envelope. nih.gov Specifically, these enzymes are integral membrane proteins embedded within these subcellular compartments. nih.gov The localization of COX enzymes is crucial for their function, as they convert arachidonic acid into prostaglandin (B15479496) H2 (PGH2), a precursor for various prostaglandins and thromboxanes. youtube.com

The 5-lipoxygenase (5-LOX) enzyme, another important target in the arachidonic acid cascade, exhibits a different subcellular distribution. In resting cells, 5-LOX is often found in the cytoplasm and/or the nucleoplasm. atlasgeneticsoncology.org Upon cellular activation, it can translocate to the nuclear envelope, where it associates with the 5-lipoxygenase-activating protein (FLAP) to initiate the synthesis of leukotrienes. atlasgeneticsoncology.orgrug.nl Studies have shown that the subcellular location of 5-LOX can vary between different cell types, with some cells showing predominantly cytosolic localization while others exhibit both cytosolic and nuclear distribution. atlasgeneticsoncology.orgnih.gov

Given that this compound's anti-inflammatory action is attributed to the inhibition of enzymes in the arachidonic acid pathway, it is plausible that the compound distributes to the subcellular compartments where its targets are located. Therefore, this compound would likely be found in association with the endoplasmic reticulum and the nuclear envelope to interact with COX enzymes, and within the cytoplasm and nucleus to inhibit 5-LOX activity. The specific intracellular concentration and distribution would likely depend on the cell type, the expression levels of the target enzymes, and the physicochemical properties of this compound itself.

Further research employing techniques such as subcellular fractionation followed by drug quantification or the use of fluorescently labeled this compound analogues in live-cell imaging would be necessary to definitively determine its precise subcellular localization and distribution patterns in various in vitro systems.

Table 1: Likely Subcellular Distribution of this compound Based on Target Enzyme Localization

| Subcellular Compartment | Associated Target Enzyme(s) | Plausible Presence of this compound |

| Endoplasmic Reticulum | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2) | Yes |

| Nuclear Envelope | Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX) | Yes |

| Cytoplasm | 5-Lipoxygenase (5-LOX) | Yes |

| Nucleus | 5-Lipoxygenase (5-LOX) | Yes |

Preclinical Efficacy and Pharmacodynamics of Tiflamizole in Disease Models

In Vitro Efficacy Models for Tiflamizole Activity

In vitro models are fundamental in early-stage drug discovery, providing a controlled environment to assess a compound's biological activity at the cellular and molecular level. These assays are essential for initial screening and for elucidating the mechanisms by which a compound like this compound exerts its effects.

Cell-based assays are critical for observing the physiological response of cells to a new compound. To determine anti-inflammatory activity, researchers often use cell lines like macrophages (e.g., RAW 264.7) or adipocytes (e.g., 3T3-L1) stimulated with inflammatory agents such as lipopolysaccharide (LPS). nih.govnih.govresearchgate.netmdpi.com The efficacy of a compound like this compound would be measured by its ability to inhibit the production of key inflammatory mediators.

Key parameters measured in these assays include:

Nitric Oxide (NO): Inhibition of NO production in LPS-stimulated macrophages is a common indicator of anti-inflammatory potential. nih.gov

Prostaglandin (B15479496) E2 (PGE2): Compounds are tested for their ability to reduce the levels of PGE2, a key mediator of inflammation. researchgate.net

Pro-inflammatory Cytokines: The reduction in the release of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) is a crucial measure of anti-inflammatory effect. researchgate.net

Chemoattractants: The ability to inhibit monocyte chemoattractant protein-1 (MCP-1) can also be evaluated. nih.gov

While these assays are standard for evaluating anti-inflammatory compounds, specific data quantifying the effects of this compound on these parameters is not available in the provided search results.

Enzyme inhibition assays are performed to determine if a compound directly interacts with and inhibits specific enzymes involved in the inflammatory pathway. For anti-inflammatory drugs, the primary targets are often cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov

Cyclooxygenase (COX) Inhibition: These assays measure the ability of a compound to inhibit COX-1 and COX-2 isoforms. mdpi.com A compound that dually inhibits both COX and 5-lipoxygenase (5-LOX) could offer potent anti-inflammatory effects while potentially mitigating some side effects associated with traditional NSAIDs. nih.gov

Lipoxygenase (LOX) Inhibition: The activity of a compound against various LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) is assessed. nih.gov

Specific IC50 values, which represent the concentration of a drug required to inhibit enzyme activity by 50%, are key data points from these assays. nih.gov However, detailed IC50 values for this compound's inhibition of COX and LOX enzymes are not present in the provided search results.

| Enzyme Target | Parameter | Description |

| Cyclooxygenase-1 (COX-1) | % Inhibition / IC50 | Measures the inhibition of the constitutive COX enzyme. |

| Cyclooxygenase-2 (COX-2) | % Inhibition / IC50 | Measures the inhibition of the inducible COX enzyme, a primary target for anti-inflammatory drugs. nih.gov |

| 5-Lipoxygenase (5-LOX) | % Inhibition / IC50 | Measures the inhibition of the enzyme that produces leukotrienes, key mediators in inflammation. nih.gov |

To understand the deeper mechanisms of action, studies investigate how a compound modulates intracellular signaling pathways that regulate inflammation. A key pathway often studied is the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of the expression of pro-inflammatory genes. researchgate.net

Studies in this area would assess this compound's ability to:

Inhibit the degradation of Inhibitory factor kappa B alpha (IκBα). researchgate.net

Prevent the phosphorylation and nuclear translocation of NF-κB subunits (e.g., p65). researchgate.net

Modulate other inflammation-related pathways such as Mitogen-Activated Protein Kinase (MAPK) signaling. nih.gov

Detailed findings from studies on how this compound specifically modulates these cellular pathways are not available in the provided search results.

In Vivo Animal Models for this compound Therapeutic Evaluation

Following promising in vitro results, compounds are tested in living organisms to evaluate their efficacy, pharmacokinetics, and pharmacodynamics in a complex biological system. Animal models of inflammation are crucial for this stage of preclinical development. nih.gov

Rat Adjuvant-Induced Arthritis (AIA): This is a widely used chronic inflammatory model that shares features with human rheumatoid arthritis. inotiv.com Efficacy is typically measured by assessing the reduction in paw volume or swelling, improvement in arthritis scores, and histological analysis of joint destruction. chondrex.comnih.govfrontiersin.org The model is characterized by robust polyarticular inflammation, bone resorption, and periosteal bone proliferation. inotiv.com

Arachidonic Acid-Induced Edema: This is an acute model where arachidonic acid is applied topically, often to a mouse's ear, to induce a rapid inflammatory response characterized by edema (swelling). nih.gov The model is used to screen for compounds that inhibit the metabolic pathways of arachidonic acid, involving both cyclooxygenase and lipoxygenase enzymes. nih.gov The primary readout is the measurement of the reduction in ear thickness or swelling. researchgate.netsemanticscholar.org

Specific quantitative data on the efficacy of this compound, such as the percentage of edema inhibition in these models, is not detailed in the provided search results.

| Animal Model | Key Efficacy Readout | Description |

| Rat Adjuvant-Induced Arthritis | Paw Volume / Arthritis Score | Measures the reduction in paw swelling and clinical signs of arthritis over time. nih.govfrontiersin.org |

| Histopathology | Assesses the degree of inflammation, cartilage destruction, and bone erosion in the joints. frontiersin.org | |

| Arachidonic Acid-Induced Ear Edema | Ear Thickness / Weight | Quantifies the reduction in swelling after topical application of the inflammatory agent. nih.govresearchgate.net |

| Myeloperoxidase (MPO) Activity | Measures neutrophil infiltration into the inflamed tissue as an indicator of the inflammatory response. researchgate.net |

Pharmacodynamic (PD) biomarkers are used to demonstrate the biological effect of a drug on its target in a living organism. mdpi.comfda.gov In preclinical animal models, these biomarkers provide crucial evidence that the drug is engaging its target and producing the desired physiological response. nih.gov

Potential PD biomarkers for an anti-inflammatory agent like this compound would include:

Levels of Inflammatory Mediators: Measuring the levels of prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4) in blood plasma or inflamed tissue.

Cytokine Profile: Assessing the systemic or local reduction of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in response to treatment. dovepress.com

Gene Expression: Analyzing changes in the expression of inflammatory genes (e.g., iNOS, COX-2) in tissues. dovepress.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Indices: Correlating drug exposure, often measured as the Area Under the Curve (AUC), with the minimum inhibitory concentration (MIC) or another efficacy measure to predict clinical efficacy. nih.govnih.govmdpi.com

Specific studies identifying and validating pharmacodynamic biomarkers for this compound in animal systems were not found in the provided search results.

Preclinical Studies of this compound in Other Disease-Relevant Animal Models (if reported beyond inflammation)

Information regarding the preclinical efficacy of this compound in animal models for diseases other than inflammation is not available in the provided search results. The searches conducted did not yield any studies detailing the use of this compound in models of fungal infections or other specific disease states.

Comparative Preclinical Efficacy of this compound with Established Agents

There is no data available within the search results that directly compares the preclinical efficacy of this compound with other established antifungal agents. The conducted searches did not identify any head-to-head studies in animal models or in vitro experiments that would allow for a comparative analysis of this compound's efficacy against that of other named antifungal compounds.

Due to the absence of specific research findings on this compound in these areas, no data tables can be generated.

Synthetic and Medicinal Chemistry Research on Tiflamizole

Advanced Synthetic Methodologies for Tiflamizole and Analogues

The synthesis of this compound and its analogues involves the construction of a core imidazole (B134444) structure, which is a five-membered aromatic heterocycle containing two nitrogen atoms. baranlab.orgmdpi.com The development of efficient and environmentally friendly synthetic methods is a key focus in medicinal chemistry.

Novel Synthetic Routes to the this compound Core Imidazole Structure

The imidazole ring is a fundamental component of many biologically active compounds. mdpi.comneu.edu.tr Several classical and modern methods exist for its synthesis. The Debus-Radziszewski synthesis, first reported in 1858, is a foundational method involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. ajrconline.org A modification of this, the Radziszewski synthesis, utilizes an α-hydroxyketone. ajrconline.org

More contemporary approaches offer greater versatility. The Van Leusen imidazole synthesis, for example, employs tosylmethyl isocyanide (TosMIC) as a key reagent, reacting it with an aldehyde and a primary amine to form the imidazole ring. neu.edu.trajrconline.org This method is noted for its flexibility in accommodating various substituents. ajrconline.org

Recent research has also explored one-pot multicomponent reactions, such as the Biginelli-like condensation, which can produce substituted imidazoles from an aldehyde, ammonia, and a β-diketone or β-keto ester. ajrconline.org Additionally, novel pathways have been developed for specific analogues, such as a one-pot telescoping S-transfer and trifluoromethylation for the synthesis of 2-CF3S-imidazoles using N-oxides as precursors. acs.org Another innovative method involves the stereoselective transformation of N-fluoroalkyl-1,2,3-triazoles to create N-alkenyl building blocks for further functionalization. uochb.cz

The synthesis of the this compound molecule itself, 4,5-bis(4-fluorophenyl)-2-[(1,1,2,2-tetrafluoroethyl)sulfonyl]-1H-imidazole, has been described in the literature. researchgate.net

Table 1: Comparison of Imidazole Synthesis Methods

| Method | Starting Materials | Key Features |

| Debus-Radziszewski Synthesis | 1,2-dicarbonyl compound, aldehyde, ammonia | Classical, simple, versatile ajrconline.org |

| Radziszewski Synthesis | α-hydroxyketone, aldehyde, ammonia/primary amine | Allows for more structural diversity ajrconline.org |

| Van Leusen Imidazole Synthesis | Tosylmethyl isocyanide (TosMIC), aldehyde, primary amine | Versatile, rapid assembly of imidazole ring neu.edu.trajrconline.org |

| Biginelli-Like Condensation | Aldehyde, ammonia, β-diketone/β-keto ester | One-pot multicomponent reaction ajrconline.org |

Green Chemistry Approaches and Efficiency in this compound Synthesis Research

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com In pharmaceutical synthesis, this often involves the use of greener solvents, catalysts, and energy sources to improve efficiency and sustainability. jocpr.com

Key aspects of green chemistry applicable to the synthesis of compounds like this compound include:

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents: Replacing hazardous organic solvents with alternatives like water, supercritical CO2, or bio-based solvents. jocpr.com

Catalysis: Employing catalytic reagents, which are often more selective and efficient than stoichiometric reagents, to minimize waste. acs.org

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure. chemmethod.com

Reduction of Derivatives: Avoiding the use of temporary modifying groups (protecting groups) to reduce the number of synthetic steps. acs.org

The application of green chemistry to the synthesis of heterocyclic compounds like imidazoles is an active area of research. semanticscholar.orgmdpi.com This includes the use of microwave irradiation, ultrasound, and solvent-free reaction conditions to create more environmentally benign processes. semanticscholar.org For instance, the synthesis of benzimidazole (B57391) derivatives has been achieved using green solvents like PEG400, resulting in good yields. chemmethod.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. collaborativedrug.com By systematically modifying parts of a molecule, researchers can identify which structural features are essential for its desired effects. collaborativedrug.com

Identification of Key Pharmacophoric Features for this compound Activity

A pharmacophore is a three-dimensional arrangement of electronic and steric features that is necessary for a molecule to interact with a specific biological target. numberanalytics.comnih.gov Identifying these key features allows for the design of new molecules with potentially improved activity. mdpi.com

For imidazole- and triazole-based compounds, SAR studies have revealed important structural elements. For example, in a series of 1,2,4-triazole (B32235) derivatives with antifungal activity, three-dimensional quantitative SAR (3D-QSAR) analysis identified regions where modifications could increase or decrease activity. researchgate.net In benzimidazole derivatives with anti-inflammatory properties, substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold have been shown to significantly influence activity. mdpi.com

Pharmacophore modeling can involve identifying features such as:

Hydrogen bond donors and acceptors mdpi.comresearchgate.net

Hydrophobic centers mdpi.comresearchgate.net

Aromatic rings mdpi.comresearchgate.net

Positive and negative ionizable groups researchgate.net

Rational Design and Synthesis of this compound Analogues with Modified Activity or Selectivity

Rational drug design uses the understanding of a biological target and the pharmacophoric features of active compounds to design new molecules with improved properties. nih.govnih.gov This can involve molecular hybridization, where two known active scaffolds are combined into a single molecule. nih.gov

The synthesis of analogues with modified activity or selectivity is a key goal. For example, in the development of fluconazole (B54011) analogues, new compounds were synthesized with different 1,2,3-triazole units, leading to very good antifungal activity. nih.gov Similarly, the synthesis of 2-(trifluoromethyl)phenothiazine-1,2,3-triazole hybrids was designed to create molecules with better pharmacophoric properties for antitubercular activity. nih.gov

The process often involves:

Identifying a lead compound (e.g., this compound).

Conducting SAR studies to understand key structural features.

Using computational tools like molecular docking to predict how new analogues will bind to the target. nih.gov

Synthesizing the designed analogues. nih.govgoogleapis.com

Evaluating the biological activity of the new compounds. frontiersin.org

Impact of Structural Modifications on this compound's Biological Mechanisms

For example, in the context of therapeutic antibodies, which are large protein molecules, even small structural changes can alter their function. frontiersin.orgnih.govnih.gov Modifications to the Fc region of an IgG antibody can influence its interaction with immune effector molecules, thereby changing its ability to trigger an immune response. frontiersin.orgnih.govresearchgate.net By making specific amino-acid substitutions, researchers can engineer antibodies to selectively activate certain immune pathways. lbl.gov

While this compound is a small molecule, the same principles apply. Altering substituents on the imidazole ring or the phenyl groups could potentially:

Change the binding affinity for its primary target.

Alter its selectivity for different enzyme isoforms or receptor subtypes.

Introduce new interactions with other biological molecules, potentially leading to different or off-target effects.

Understanding these impacts is a critical part of the drug development process, ensuring that new analogues have the desired biological profile. frontiersin.orgnih.gov

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, providing insights into molecular behavior at an atomic level. researchgate.netnih.gov These techniques are applied to understand the interactions between a drug candidate and its biological target, predict its activity, and guide the design of new, more potent, and selective molecules. For this compound, a compound noted for its anti-inflammatory properties, computational methods have been instrumental in elucidating its mechanism of action and in the rational design of related compounds. researchgate.netacs.org Research in this area leverages a variety of techniques to model its structure, interactions, and reactivity.

Molecular Docking Studies of this compound with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand how a ligand, such as this compound, might bind to its target protein, typically an enzyme or receptor. The primary anti-inflammatory target for this compound and its analogs, which belong to the 4,5-diaryl-imidazole class, is cyclooxygenase-2 (COX-2). researchgate.netnih.gov

Docking studies on this class of compounds have been crucial in explaining their selectivity for COX-2 over the COX-1 isoform. nih.gov The selectivity is attributed to differences in the active site architecture between the two enzymes. The COX-2 active site possesses a larger, more accommodating secondary pocket that is absent in COX-1. researchgate.netnih.gov this compound, with its bulky trifluoromethylsulfonyl or tetrafluoroethyl-sulfonyl group at the 2-position of the imidazole ring, is designed to fit into this secondary pocket. researchgate.netresearchgate.net

While specific binding energy values for this compound were not detailed in the reviewed literature, studies on analogous 4,5-diaryl-imidazole inhibitors have identified key interactions within the COX-2 active site. These typically involve hydrogen bonding with residues such as Arginine 120 and interactions with the hydrophobic channel. mdpi.commdpi.com The sulfonyl group is critical for this selective binding. Molecular docking studies for this series of compounds help rationalize their inhibitory potency and guide the synthesis of new derivatives with improved affinity and selectivity. researchgate.netphcogj.com

Table 1: Key Protein Targets and Interacting Residues for this compound Analogs from Docking Studies

| Target Protein | Key Interacting Residues (Typical for Class) | Role of Interaction |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Arginine (Arg) 120, Valine (Val) 523 | Hydrogen bonding, anchoring the inhibitor in the active site. mdpi.commdpi.com |

| Cyclooxygenase-2 (COX-2) | Leucine (Leu) 352, Tyrosine (Tyr) 385 | Hydrophobic interactions within the active site channel. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are essential for predicting the activity of new, unsynthesized compounds and for understanding which molecular properties are most important for activity.

For the 4,5-diaryl-imidazole series, which includes this compound, 2D and 3D-QSAR studies have been performed to understand the requirements for potent and selective COX-2 inhibition. researchgate.netresearchgate.net In these studies, a set of molecules with known activities is used to build a model that correlates molecular descriptors (physicochemical properties or 3D fields) with biological activity. researchgate.net

A notable 3D-QSAR study on 4,5-diaryl-imidazole derivatives utilized the k-nearest neighbor molecular field analysis (kNN-MFA) method. This approach generated models that could predict the COX-2 inhibitory activity of the compounds with a high degree of accuracy. The models highlighted the importance of steric and electronic fields around the molecular structure. For instance, the models indicated that bulky, electronegative groups at specific positions on the aryl rings were favorable for activity, which aligns with the structure of this compound having two 4-fluorophenyl groups. researchgate.net 2D-QSAR studies on the same series have shown that various physicochemical descriptors contribute to the activity, further refining the understanding of the structure-activity landscape. researchgate.netresearchgate.net QSAR models for related triazole derivatives have also been developed to predict antifungal activity, demonstrating the broad applicability of this technique. nih.govneliti.com

Table 2: Example of QSAR Model Parameters for 4,5-Diaryl Imidazole Derivatives

| QSAR Method | Key Findings / Important Descriptors | Model Performance Metric (Example) |

|---|---|---|

| 2D-QSAR | Indicated contribution of different physicochemical descriptors. researchgate.netresearchgate.net | r² = 0.8943 researchgate.net |

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time. frontiersin.org In drug discovery, MD simulations are used to study the stability of a ligand-protein complex, observe conformational changes, and calculate binding free energies. nih.gov While specific MD simulation studies focused exclusively on this compound were not found in the available literature, research on related systems provides insight into how this technique would be applied.

MD simulations have been used extensively to study the binding mechanisms of inhibitors to targets like 5-lipoxygenase (5-LOX) and cytochrome P450 enzymes (e.g., CYP51), which are also relevant in inflammation and drug metabolism. frontiersin.orgnih.govmdpi.com For instance, MD simulations of triazole inhibitors with CYP51 revealed that hydrophobic interactions are the main driving force for binding and that the stability of the complex is crucial for inhibitory activity. frontiersin.org Such simulations can identify key amino acid residues that stabilize the inhibitor in the binding pocket and can reveal the pathways through which ligands enter and exit the active site. frontiersin.orgmdpi.com

For this compound, an MD simulation of its complex with COX-2 could be used to:

Assess the stability of the binding pose predicted by molecular docking.

Analyze the flexibility of the protein and the ligand within the active site.

Identify water molecules that may mediate interactions between the drug and the enzyme.

Calculate the binding free energy, providing a more accurate estimate of the binding affinity than docking scores alone. These insights are critical for the lead optimization phase of drug development.

Theoretical Predictions of this compound's Reactivity and Interactions

Theoretical chemistry methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), can be used to predict the intrinsic electronic properties and reactivity of a molecule. phcogj.comacs.org These calculations provide information on electron distribution, molecular orbitals (such as the HOMO and LUMO), and bond strengths, which are fundamental to understanding a molecule's chemical behavior and its interactions with biological targets. nih.gov

For this compound, DFT calculations could be employed to understand the reactivity of its imidazole core and its various substituents. For example, the electronic properties of the sulfonyl group are critical for its interaction with the COX-2 enzyme, and DFT can quantify the partial atomic charges and electrostatic potential around this group. nih.govresearchgate.net Studies on related quinolone-triazole derivatives have used DFT to calculate descriptors like the HOMO-LUMO energy gap, which is related to chemical reactivity and stability. nih.gov

Furthermore, theoretical predictions can help rationalize the outcomes of synthetic reactions. For instance, understanding the reactivity of the imidazole N-oxides, which can be precursors to compounds like this compound, helps in optimizing reaction conditions for synthesis. acs.org While direct publications on the theoretical reactivity prediction of this compound itself are scarce, the principles from studies on structurally similar heterocyclic compounds are directly applicable and provide a framework for such investigations. nih.govacs.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Indomethacin |

| Phenylbutazone |

| Arginine |

| Valine |

| Leucine |

| Tyrosine |

| Serine |

| Fluconazole |

| Celecoxib |

| Naproxen |

| Ibuprofen |

| Piroxicam |

| Meclofenamic acid |

| Zileuton |

| Nordihydroguaiaretic acid |

| Arachidonic acid |

| Ketoconazole |

| Clotrimazole (B1669251) |

| Miconazole |

| Rofecoxib |

Research Methodologies and Analytical Techniques for Tiflamizole Studies

Advanced Spectroscopic and Chromatographic Methods for Tiflamizole Analysis

Advanced spectroscopic and chromatographic techniques are fundamental in the analytical study of this compound, enabling its separation, identification, and quantification in various matrices.

High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are powerful tools in this compound research.

A sensitive and specific High-Performance Liquid Chromatography (HPLC) method has been developed for the determination of this compound in plasma. This procedure involves the extraction of acidic plasma samples with ether, followed by a series of dissolution and washing steps. The final residue is dissolved in a mobile phase and analyzed on an octadecylsilane (B103800) bonded microparticulate silica (B1680970) column. This HPLC assay is capable of measuring as little as 10 ng of this compound in 5 mL of plasma and has been successfully applied to pharmacokinetic studies in humans. nih.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) and a sodium phosphate (B84403) buffer. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of compounds like this compound, particularly for the determination of residues in various samples. nih.govscielo.br GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of volatile and semi-volatile compounds. youtube.com In a typical GC-MS analysis, the sample is first separated into its components in the gas chromatograph. These separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, enabling its identification. youtube.com For complex matrices, such as those encountered in food safety and environmental monitoring, GC coupled with tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity. gcms.czeurl-pesticides.eu

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the determination of various pharmaceutical compounds, including those structurally related to this compound, in biological fluids and environmental samples. nih.govfrontiersin.orgnih.govmdpi.comnih.gov This technique is particularly useful for analyzing non-volatile or thermally labile compounds that are not amenable to GC-MS. nih.gov LC-MS/MS methods often involve a simple sample preparation step, such as protein precipitation, followed by chromatographic separation and detection by mass spectrometry. nih.govnih.gov The use of multiple reaction monitoring (MRM) mode in LC-MS/MS provides high selectivity and sensitivity for quantitative analysis. mdpi.comnih.gov For instance, a rapid and sensitive LC-MS/MS method was developed for the quantification of fluconazole (B54011), a triazole antifungal agent, in human plasma, demonstrating the power of this technique in pharmaceutical analysis. nih.gov

Table 1: Chromatographic Methods for this compound and Related Compound Analysis

| Technique | Matrix | Key Features | Reference |

|---|---|---|---|

| HPLC | Plasma | Measures 10 ng in 5 mL of plasma, used in human pharmacokinetic studies. | nih.gov |

| GC-MS | Bread, Milk | Multiresidue analysis of pesticides. | nih.govscielo.br |

| LC-MS/MS | Plasma, Wastewater | High sensitivity and specificity, rapid sample preparation. | nih.govnih.govmdpi.com |

The precise three-dimensional structure of this compound and related compounds is determined using powerful analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. nih.gov Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within a molecule, respectively. acs.org The chemical shifts, coupling constants, and signal intensities in an NMR spectrum help in piecing together the connectivity and stereochemistry of the molecule. acs.org While specific NMR data for this compound is not extensively detailed in the provided results, the general application of NMR is crucial for the structural verification of imidazole-based compounds. guidechem.comresearchgate.net

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise positions of atoms and the nature of chemical bonds. wikipedia.org The crystal structure of a compound is fundamental for understanding its chemical properties and biological activity. nih.gov For instance, X-ray crystallography has been instrumental in determining the structures of various antifungal agents, such as clotrimazole (B1669251) and fluconazole monohydrate, providing insights into their mechanism of action. researchgate.net While a specific crystal structure for this compound is not available in the search results, this technique remains the gold standard for absolute structure determination of such molecules. nih.gov

Table 2: Spectroscopic Methods for Structural Analysis

| Technique | Information Obtained | Relevance to this compound | Reference |

|---|---|---|---|

| NMR Spectroscopy | Connectivity and stereochemistry of atoms. | Essential for confirming the chemical structure. | nih.govacs.orgguidechem.comresearchgate.net |

| X-ray Crystallography | Precise 3D atomic arrangement in a crystal. | Provides definitive structural information. | wikipedia.orglibretexts.orgnih.govresearchgate.netnih.gov |

Imaging Techniques in this compound Research (e.g., cellular localization studies)

Imaging techniques are vital for visualizing the subcellular distribution of compounds like this compound, which can provide critical insights into their mechanism of action.

Fluorescence microscopy-based techniques are commonly employed to determine the localization of molecules within cells. neb.com This can be achieved by using fluorescently labeled compounds or by employing genetically encoded fluorescent reporter proteins. neb.compromega.com These methods allow for the visualization of the compound's distribution in living or fixed cells, helping to identify its potential cellular targets. promega.com For example, fluorescent ligands can be used to label and track proteins of interest within different cellular compartments. promega.com

Autoradiography, another powerful imaging technique, uses radiolabeled compounds to determine their distribution in tissues and at the cellular level. nih.gov High-resolution microscopic autoradiography can provide detailed information about the subcellular localization of a drug, which is crucial for understanding its interaction with specific receptors or enzymes. nih.gov While specific cellular localization studies for this compound are not detailed in the provided results, these imaging methodologies represent the key approaches that would be used to investigate its cellular uptake and distribution.

High-Throughput Screening (HTS) Approaches for this compound Modulators

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid testing of large numbers of chemical compounds for their ability to modulate a specific biological target. beckman.comox.ac.uk This automated process utilizes robotics and sensitive detection methods to screen libraries of small molecules, peptides, or other biological modulators. beckman.com

HTS assays can be designed to identify compounds that either enhance or inhibit the activity of a target protein or pathway. plos.org For example, a cell-based HTS assay was developed to identify small molecules that enhance the interferon signaling pathway. plos.org Similarly, HTS has been used to identify modulators of gut microbial choline (B1196258) metabolism. biorxiv.org In the context of this compound, HTS could be employed to discover novel compounds that modulate its biological targets or to identify molecules with similar or improved activity profiles. nih.gov The process typically involves a primary screen of a large compound library, followed by secondary screens to validate the "hits" and determine their potency and selectivity. ox.ac.uk

Chemometric and Data Analysis Approaches in this compound Research

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. researchgate.netnih.gov These approaches are essential for extracting meaningful information from complex analytical data sets, such as those generated by spectroscopic and chromatographic techniques. nih.gov

In pharmaceutical analysis, chemometric methods can be used for various purposes, including the optimization of experimental conditions, the calibration of analytical instruments, and the quantitative analysis of active substances in complex mixtures. nih.govnovapublishers.com For instance, chemometrics can be applied to spectroscopic data (e.g., Raman spectra) to predict the concentration of different components in a bioprocess. spectroscopyonline.com Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are powerful tools for data exploration, classification, and building predictive models. mestrelab.com While specific chemometric studies on this compound were not found, these data analysis methods are integral to modern analytical chemistry and would be applied in the comprehensive study of this compound. researchgate.net

Future Directions and Emerging Research Avenues for Tiflamizole

Exploration of Novel Therapeutic Indications for Tiflamizole Based on Preclinical Findings

The established anti-inflammatory properties of this compound provide a strong rationale for exploring its efficacy in a broader range of diseases underpinned by inflammatory processes. Preclinical research is the cornerstone of such endeavors, allowing for the investigation of this compound's potential in well-defined animal models of various human diseases.

Currently, there is a notable lack of publicly available preclinical data investigating this compound for novel therapeutic indications beyond its initial anti-inflammatory use. Future research efforts could be directed towards evaluating this compound in preclinical models of:

Autoimmune Diseases: Conditions such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis are characterized by chronic inflammation. technologynetworks.comomrf.orgnih.govnih.govfrontiersin.org Preclinical studies in animal models of these diseases could reveal whether this compound's immunomodulatory effects extend to mitigating autoimmune pathology.

Neurodegenerative Diseases: Chronic neuroinflammation is a key component in the pathogenesis of diseases like Alzheimer's and Parkinson's. nih.govnih.govresearchgate.netresearchgate.netpharmalegacy.com Investigating this compound in rodent or other models of these conditions could determine its potential to quell detrimental inflammatory cascades in the central nervous system.

Cancer: The tumor microenvironment is often characterized by significant inflammation that can promote cancer progression. Exploring the impact of this compound on tumor growth, angiogenesis, and metastasis in preclinical cancer models could uncover novel anti-cancer applications.

Systematic screening of this compound in a variety of disease models will be crucial to identify promising new therapeutic avenues.

Development of Advanced Delivery Systems for Preclinical this compound Research (e.g., targeted animal models)

The therapeutic efficacy and safety profile of a drug can be significantly enhanced through advanced drug delivery systems. For this compound, moving beyond conventional formulations to targeted delivery approaches could open up new possibilities in preclinical research.

There is currently no specific research available on the development of advanced delivery systems for this compound. However, future preclinical studies could explore:

Nanoparticle-based Formulations: Encapsulating this compound within nanoparticles could improve its bioavailability, control its release, and enable targeted delivery to specific tissues or cells. researchgate.netnih.gov This could be particularly beneficial for targeting inflamed tissues while minimizing systemic exposure.

Liposomal Formulations: Liposomes offer a biocompatible method for drug delivery that can enhance solubility and modify pharmacokinetic profiles. nih.gov Preclinical evaluation of liposomal this compound could demonstrate improved therapeutic outcomes in relevant animal models.

Targeted Delivery to Specific Animal Models: The use of specific animal models is critical for evaluating drug delivery systems. nih.govresearchgate.netnih.gov For instance, in models of inflammatory bowel disease, this compound could be formulated for targeted release in the colon. Similarly, in neurodegenerative disease models, strategies to enhance blood-brain barrier penetration would be essential.

The development and preclinical testing of such advanced delivery systems are vital steps in realizing the full therapeutic potential of this compound.

Integration of Omics Data in Comprehensive this compound Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the multifaceted effects of a drug on a biological system. Integrating these data can provide a holistic view of this compound's mechanism of action and help identify novel biomarkers and therapeutic targets.

Currently, there is a lack of published research that applies omics technologies to the study of this compound. Future research in this area could include:

Transcriptomics: Analyzing changes in gene expression in response to this compound treatment can reveal the genetic pathways it modulates. nih.govnih.govresearchgate.netmdpi.com This could uncover mechanisms beyond its known anti-inflammatory effects.

Proteomics: Studying the entire set of proteins affected by this compound can provide direct insights into its functional impact on cellular processes. nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net

Metabolomics: Examining the metabolic fingerprint of cells or organisms treated with this compound can shed light on its influence on metabolic pathways. nih.govfrontiersin.orgnih.govmdpi.comresearchgate.net

An integrated multi-omics approach would be particularly powerful in building a comprehensive understanding of this compound's biological effects and identifying new avenues for its therapeutic application.

Unexplored Mechanistic Pathways of this compound

While this compound is known to inhibit cyclooxygenase (COX) enzymes, it is plausible that it exerts its effects through other, as-yet-unidentified molecular pathways. A deeper investigation into its mechanism of action could reveal novel therapeutic opportunities.

There is no current research pointing to alternative or unexplored mechanistic pathways for this compound. Future studies could focus on:

COX-Independent Pathways: Investigating whether this compound can modulate other inflammatory pathways, such as the lipoxygenase pathway, or interact with other key signaling molecules involved in inflammation. nih.gov

Receptor Binding Assays: Screening this compound against a broad panel of receptors and enzymes could identify unexpected molecular targets.

Cellular Signaling Studies: Examining the effect of this compound on various intracellular signaling cascades could elucidate novel mechanisms by which it influences cellular function.

Uncovering additional mechanisms of action for this compound would significantly broaden its potential therapeutic utility.

This compound in Polypharmacology and Multi-Targeting Research

There is currently no research available on the polypharmacological or multi-targeting aspects of this compound. Future research in this domain could involve:

Computational Modeling: In silico approaches can be used to predict potential off-target interactions of this compound. nih.govnih.govresearchgate.net

High-Throughput Screening: Testing this compound against large panels of biological targets can experimentally identify multi-target activities.

Synergistic Effects: Investigating whether this compound's potential interactions with multiple targets lead to synergistic therapeutic effects in preclinical models. nih.gov

Characterizing the polypharmacological profile of this compound could provide a rationale for its use in complex, multi-factorial diseases where hitting a single target may be insufficient.

Q & A

Q. What is the molecular mechanism of Tiflamizole's anti-inflammatory action?

this compound inhibits prostaglandin synthesis by targeting cyclooxygenase (COX) enzymes, a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs). Preclinical studies in rodents demonstrate its potency in reducing inflammation markers (e.g., TNF-α, IL-6) by >60% compared to placebo . Researchers should validate COX inhibition using enzyme-linked immunosorbent assays (ELISA) or Western blotting to quantify prostaglandin E2 (PGE2) suppression in target tissues.

Q. How does this compound's pharmacokinetic profile influence experimental design?

this compound exhibits rapid gastrointestinal absorption (Tmax = 1–2 hr in rats) and high plasma protein binding (>90%), necessitating frequent dosing in chronic inflammation models. Its slow excretion (half-life ≈ 8–12 hr) requires staggered sampling intervals to capture peak and trough concentrations. Use HPLC-MS for plasma quantification, ensuring calibration curves account for protein-binding interference .

Q. What animal models are validated for studying this compound's toxicity?

Short-term rat studies prioritize gastrointestinal (GI) toxicity assessments due to NSAID-class risks. Key endpoints include mucosal ulceration incidence and fecal occult blood. Comparative safety margins (Table 1) show this compound’s GI tolerability exceeds piroxicam by 2.3-fold but is lower than ibuprofen .

Table 1: Comparative GI Toxicity Margins in Rats

| Compound | Ulceration Incidence (%) | Safety Margin (ED50/TD50) |

|---|---|---|

| This compound | 18 | 4.2 |

| Piroxicam | 42 | 1.8 |

| Ibuprofen | 12 | 6.5 |

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from differences in metabolic activation or tissue penetration. For example, in vitro COX-2 inhibition may not correlate with in vivo efficacy due to this compound’s protein-binding limiting free drug availability. Mitigate this by:

Q. What statistical methods are optimal for analyzing dose-response relationships in this compound studies?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 and Hill coefficients. For toxicity studies, Kaplan-Meier survival analysis with log-rank tests is recommended for time-to-event endpoints (e.g., ulceration onset). Report exact P-values (avoid "significant" without thresholds) and adjust for multiple comparisons via Bonferroni correction .

Q. How should researchers optimize this compound’s synthesis protocol for reproducibility?

Key steps include:

- Validating intermediate purity (>95%) via <sup>1</sup>H NMR and HPLC at each synthetic stage.

- Documenting reaction conditions (e.g., temperature, catalyst loading) to minimize batch variability.

- Depositing detailed protocols in supplementary materials, adhering to IUPAC nomenclature and spectral data reporting standards .

Q. What strategies address conflicting toxicity data across species?

Species-specific metabolic pathways (e.g., cytochrome P450 isoforms) may explain variability. Conduct interspecies metabolite profiling using LC-QTOF-MS and compare toxicity thresholds in human hepatocyte co-cultures versus rodent models. Cross-reference findings with ToxCast databases to identify conserved toxicity pathways .

Methodological Guidance

Ensuring Reproducibility in this compound Studies

- Material Characterization : Provide melting points, spectral data (IR, NMR), and chromatograms for all synthesized batches .

- Dose Calibration : Use gravimetric preparation and verify concentrations spectrophotometrically before administration .

- Blinding : Implement double-blinding in efficacy trials to reduce observer bias, with randomization via block design .

Designing a High-Impact Pharmacokinetic Study

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.